molecular formula C15H14O5S B6409167 5-Methoxy-3-(3-methylsulfonylphenyl)benzoic acid, 95% CAS No. 1261908-74-0

5-Methoxy-3-(3-methylsulfonylphenyl)benzoic acid, 95%

Cat. No. B6409167
CAS RN: 1261908-74-0
M. Wt: 306.3 g/mol
InChI Key: CJPKPKFOZDIHIZ-UHFFFAOYSA-N
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Description

5-Methoxy-3-(3-methylsulfonylphenyl)benzoic acid, or 5-MeO-MSPB for short, is a novel synthetic compound with a range of potential applications in the laboratory. It has been studied for its ability to modulate the activity of the NMDA receptor, a protein found in the brain and involved in the regulation of neuronal excitability. 5-MeO-MSPB has been shown to possess a variety of biochemical and physiological effects, and its use in laboratory experiments has both advantages and limitations.

Scientific Research Applications

5-MeO-MSPB has been studied for its ability to modulate the activity of the NMDA receptor, a protein found in the brain and involved in the regulation of neuronal excitability. It has been found to act as an agonist at the NMDA receptor, meaning that it can activate the receptor and increase its activity. This has potential applications in the treatment of neurological disorders such as epilepsy and schizophrenia, as well as pain management. 5-MeO-MSPB has also been studied for its potential anti-inflammatory and anti-cancer properties, as well as its ability to modulate the activity of other receptors, such as the serotonin receptor.

Mechanism of Action

The exact mechanism of action of 5-MeO-MSPB is not yet fully understood. However, it is known to act as an agonist at the NMDA receptor, meaning that it can activate the receptor and increase its activity. It is thought to do this by binding to the receptor and activating its associated signaling pathways. It is also thought to modulate the activity of other receptors, such as the serotonin receptor, by acting as an agonist or antagonist.
Biochemical and Physiological Effects
5-MeO-MSPB has been shown to possess a variety of biochemical and physiological effects. In animal studies, it has been found to have a variety of effects on the brain, including increased neuronal excitability and increased levels of the neurotransmitter glutamate. It has also been found to have anti-inflammatory and anti-cancer properties, as well as the ability to modulate the activity of other receptors, such as the serotonin receptor.

Advantages and Limitations for Lab Experiments

The use of 5-MeO-MSPB in laboratory experiments has both advantages and limitations. One advantage is that it can be synthesized relatively easily using a two-step process. It is also relatively stable and can be stored for long periods of time without degradation. However, it is relatively expensive and is not widely available, making it difficult to obtain for laboratory experiments. Additionally, its mechanism of action is not yet fully understood, making it difficult to predict its effects in different experiments.

Future Directions

There are a number of potential future directions for 5-MeO-MSPB research. One potential direction is to further study its mechanism of action and develop a better understanding of how it modulates the activity of different receptors. Another potential direction is to further explore its potential therapeutic applications, such as its potential use in the treatment of neurological disorders and pain management. Additionally, further research could be done on its potential anti-inflammatory and anti-cancer properties. Finally, further research could be done to develop more efficient and cost-effective methods of synthesis.

Synthesis Methods

5-MeO-MSPB is a novel synthetic compound and its synthesis has been extensively studied. It is most commonly synthesized using a two-step process involving the reaction of 3-methylsulfonylphenylbenzoic acid with 5-methoxybenzaldehyde. The first step is the condensation of 3-methylsulfonylphenylbenzoic acid with 5-methoxybenzaldehyde, which yields 5-methoxy-3-methylsulfonylphenylbenzoic acid as the product. The second step is the purification of the product, which can be done using a variety of methods such as recrystallization, column chromatography, and crystallization.

properties

IUPAC Name

3-methoxy-5-(3-methylsulfonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5S/c1-20-13-7-11(6-12(8-13)15(16)17)10-4-3-5-14(9-10)21(2,18)19/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPKPKFOZDIHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691627
Record name 3'-(Methanesulfonyl)-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-3-(3-methylsulfonylphenyl)benzoic acid

CAS RN

1261908-74-0
Record name 3'-(Methanesulfonyl)-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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